molecular formula C14H10BrClO3 B1267424 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid CAS No. 62176-36-7

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

Cat. No. B1267424
CAS RN: 62176-36-7
M. Wt: 341.58 g/mol
InChI Key: RTKVIEICPQFBFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, involves multiple steps starting from basic materials like dimethyl terephthalate, through processes including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This scalable method demonstrates significant cost reductions and high yields for industrial-scale applications (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid has been characterized by various spectroscopic techniques, including NMR and MS, confirming the presence of key functional groups and the overall structural integrity of the molecule (Bi, 2014).

Chemical Reactions and Properties

Chemical reactions involving 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid derivatives include elimination, reduction, bromization, and reactions with secondary alkylamines or primary alkylamines leading to various products with potential as CCR5 antagonists. These reactions demonstrate the compound's versatility in synthesizing novel chemical entities (Bi, 2015).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including those similar to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, can be studied through crystallographic analysis. This analysis helps in understanding the compound's structural arrangements and intermolecular interactions, which are crucial for determining its physical characteristics and potential applications in material science (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid and its derivatives are influenced by their functional groups and molecular structure. Studies on similar compounds have focused on their reactivity, synthesis pathways, and the formation of complexes with metals, providing insight into their chemical behavior and potential for further application in various fields (Jaber et al., 2021).

Scientific Research Applications

Synthesis of Therapeutic Compounds

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid plays a key role in synthesizing therapeutic compounds. It has been used as an intermediate in the preparation of SGLT2 inhibitors for diabetes therapy. For instance, it was effectively prepared in multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating scalability and cost-effectiveness in industrial processes (Zhang et al., 2022).

Development of Non-Peptide Small Molecular Antagonists

This compound is instrumental in developing non-peptide small molecular antagonists. It has been used to synthesize benzamide derivatives, which are novel CCR5 antagonists. These antagonists have shown potential in inhibiting certain biological activities, making them significant in the context of chemokine receptor research and HIV-1 prevention (Bi, 2015); (Cheng De-ju, 2014); (Cheng De-ju, 2015).

Exploring Supramolecular Assembly

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid has also been used in studies exploring the supramolecular assembly. This includes its involvement in understanding halogen bonds in crystal structures and their influence on packing preferences in solid solutions. Such research contributes to the broader understanding of molecular interactions in crystallography (Pramanik et al., 2017).

Antiviral and Cytotoxic Activities

There is evidence of its role in synthesizing compounds with antiviral and cytotoxic activities. For instance, derivatives of this compound have shown distinct antiviral activity against viruses like Herpes simplex and vaccinia (Selvam et al., 2010).

Radiosynthesis Applications

In the field of radiosynthesis, 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid has been a precursor molecule for developing radiolabeled compounds. These applications are crucial in the medical imaging field, offering potential advancements in diagnostic techniques (Mertens et al., 2001).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKVIEICPQFBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80315184
Record name 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
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Molecular Weight

341.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

CAS RN

62176-36-7
Record name 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
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Record name NSC 292936
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Record name 62176-36-7
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Record name 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
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Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (164 mg, 6.86 mmol) in water (20.00 mL) was added dropwise to a stirred solution of (4-chlorophenyl)methyl 5-bromo-2-{[(4-chlorophenyl)methyl]oxy}benzoate (may be prepared as described in Description 15; 320 mg, 0.69 mmol) in THF (20 ml) over 5 min. The reaction mixture was then stirred at 20° C. for 16 h. The organic phase was evaporated and the residual aqueous phase (20 ml) was extracted with ethyl acetate (20 ml). The aqueous phase (20 ml) was adjusted to pH 2 with 2M hydrochloric acid (1 ml) and was extracted with ethyl acetate (3×20 ml). The organic phase was evaporated in vacuo to give the title compound as a light yellow solid. 180 mg.
Quantity
164 mg
Type
reactant
Reaction Step One
Name
(4-chlorophenyl)methyl 5-bromo-2-{[(4-chlorophenyl)methyl]oxy}benzoate
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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